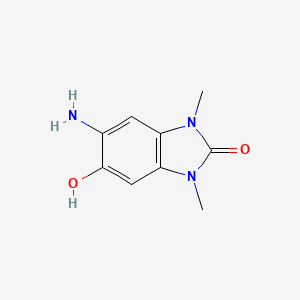

5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 . It is used for research purposes .

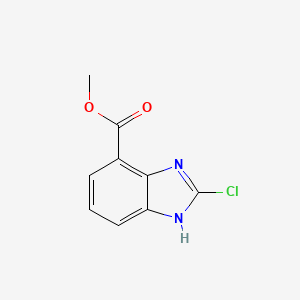

Molecular Structure Analysis

The molecular structure of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” consists of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” include a molecular weight of 193.20 . Unfortunately, specific details such as boiling point, melting point, and solubility are not provided .

Wissenschaftliche Forschungsanwendungen

- Application: Indole derivatives have been reported to possess antiviral activity .

- Method: Specific compounds were prepared and tested for their antiviral properties .

- Results: Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

- Application: Indole derivatives have been reported to possess anti-inflammatory activity .

- Method: Specific compounds were prepared and tested for their anti-inflammatory properties .

- Results: Certain compounds showed significant anti-inflammatory activity .

- Application: Indole derivatives have been reported to possess anticancer activity .

- Method: Specific compounds were prepared and tested for their anticancer properties .

- Results: Certain compounds showed significant anticancer activity .

- Application: Indole derivatives have been reported to possess antimicrobial activity .

- Method: Specific compounds were prepared and tested for their antimicrobial properties .

- Results: Certain compounds showed significant antimicrobial activity .

- Application: Indole derivatives have been reported to possess antidiabetic activity .

- Method: Specific compounds were prepared and tested for their antidiabetic properties .

- Results: Certain compounds showed significant antidiabetic activity .

Antiviral Activity

Anti-inflammatory Activity

Anticancer Activity

Antimicrobial Activity

Antidiabetic Activity

Antimalarial Activity

- Application: Indole derivatives have been reported to possess antioxidant activity .

- Method: Specific compounds were prepared and tested for their antioxidant properties .

- Results: The presence of the OH group on the phenyl ring increased the antioxidant activities .

- Application: Indole derivatives have been reported to possess anti-HIV activity .

- Method: Specific compounds were prepared and tested for their anti-HIV properties .

- Results: Certain compounds showed significant anti-HIV activity .

- Application: Indole derivatives have been reported to possess antitubercular activity .

- Method: Specific compounds were prepared and tested for their antitubercular properties .

- Results: Certain compounds showed significant antitubercular activity .

- Application: Indole derivatives have been reported to possess anticholinesterase activity .

- Method: Specific compounds were prepared and tested for their anticholinesterase properties .

- Results: Certain compounds showed significant anticholinesterase activity .

- Application: Indole derivatives are prevalent moieties present in selected alkaloids .

- Method: Novel methods of synthesis have attracted the attention of the chemical community .

- Results: The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Antioxidant Activity

Anti-HIV Activity

Antitubercular Activity

Anticholinesterase Activity

Synthesis of Alkaloids

- Application: Indole derivatives have been reported to possess anti-HIV activity .

- Method: Specific compounds were prepared and tested for their anti-HIV properties .

- Results: Certain compounds showed significant anti-HIV activity .

- Application: Indole derivatives have been reported to possess antitubercular activity .

- Method: Specific compounds were prepared and tested for their antitubercular properties .

- Results: Certain compounds showed significant antitubercular activity .

- Application: Indole derivatives have been reported to possess anticholinesterase activity .

- Method: Specific compounds were prepared and tested for their anticholinesterase properties .

- Results: Certain compounds showed significant anticholinesterase activity .

- Application: Indole derivatives are prevalent moieties present in selected alkaloids .

- Method: Novel methods of synthesis have attracted the attention of the chemical community .

- Results: The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

- Application: Indole derivatives have been reported to possess antioxidant activity .

- Method: Specific compounds were prepared and tested for their antioxidant properties .

- Results: The presence of the OH group on the phenyl ring increased the antioxidant activities .

- Application: 5-Amino-pyrazoles have been used as potent reagents in organic and medicinal chemistry .

- Method: Specific compounds were prepared and characterized by elemental analysis and LC/MS .

- Results: This reaction gives N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds .

Anti-HIV Activity

Antitubercular Activity

Anticholinesterase Activity

Synthesis of Alkaloids

Antioxidant Activity

Synthesis of Pyrazoles

Safety And Hazards

Eigenschaften

IUPAC Name |

5-amino-6-hydroxy-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11-6-3-5(10)8(13)4-7(6)12(2)9(11)14/h3-4,13H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKUKWLYPNVQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)